molecular formula C8H4F2N2O2 B1413296 2,4-Difluoro-6-nitrophenylacetonitrile CAS No. 1804517-53-0

2,4-Difluoro-6-nitrophenylacetonitrile

Cat. No.: B1413296
CAS No.: 1804517-53-0
M. Wt: 198.13 g/mol
InChI Key: BIUIEJHTLXAVOA-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrophenylacetonitrile is an organic compound with the molecular formula C8H3F2N2O2 It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two fluorine atoms at positions 2 and 4, and a nitro group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-nitrophenylacetonitrile typically involves the nitration of 2,4-difluorophenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved in the nitration process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-nitrophenylacetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups replacing the fluorine atoms.

    Reduction: 2,4-Difluoro-6-aminophenylacetonitrile.

    Oxidation: 2,4-Difluoro-6-nitrobenzoic acid.

Scientific Research Applications

2,4-Difluoro-6-nitrophenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitrophenylacetonitrile depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The acetonitrile group can act as a nucleophile or electrophile in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylacetonitrile: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

    2,4-Difluoro-6-aminophenylacetonitrile: The amino group makes it more nucleophilic and capable of forming hydrogen bonds.

    2,4-Difluoro-6-nitrobenzoic acid: The carboxylic acid group makes it more acidic and capable of participating in different types of chemical reactions.

Uniqueness

2,4-Difluoro-6-nitrophenylacetonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both electron-withdrawing fluorine atoms and a nitro group makes it highly reactive in nucleophilic substitution and reduction reactions. Additionally, the acetonitrile group provides versatility in further chemical modifications.

Properties

IUPAC Name

2-(2,4-difluoro-6-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-5-3-7(10)6(1-2-11)8(4-5)12(13)14/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUIEJHTLXAVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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